

# solving formazan crystal precipitation in MTS assays with phenazine ethosulfate

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## Compound of Interest

Compound Name: Phenazine ethosulfate

Cat. No.: B076524

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## Technical Support Center: MTS Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with formazan crystal precipitation in MTS assays using **phenazine ethosulfate** (PES).

## Frequently Asked Questions (FAQs)

Q1: I am observing precipitate in my MTS assay. Are these formazan crystals?

A1: It is uncommon to observe formazan crystal precipitation in a standard MTS assay. The formazan product of the MTS tetrazolium salt is designed to be water-soluble in culture medium<sup>[1][2]</sup>. The "precipitate" you are observing might be due to other factors such as high cell density leading to cell clumping and detachment, precipitation of the compound being tested, or interactions between the MTS/PES reagent and components of your culture medium. In contrast, the MTT assay, a related but distinct technique, famously produces an insoluble formazan product that requires a solubilization step<sup>[3]</sup>.

Q2: What is the role of **phenazine ethosulfate** (PES) in the MTS assay?

A2: **Phenazine ethosulfate** (PES) is an intermediate electron acceptor.<sup>[1]</sup> It is a stable solution that can penetrate viable cells, become reduced in the cytoplasm, and then exit the cells to convert the MTS tetrazolium salt into its soluble formazan product in the culture medium.<sup>[1][4]</sup>

This process is dependent on the presence of NADPH or NADH, which are abundant in metabolically active cells.[\[4\]](#)[\[5\]](#)

Q3: Can components of my cell culture medium interfere with the MTS assay?

A3: Yes, several components can interfere with the assay. Phenol red, a common pH indicator in culture media, can affect absorbance readings, so using phenol red-free media is often recommended.[\[6\]](#) High serum concentrations in the media can also impact the results.[\[7\]](#)[\[8\]](#) Additionally, the pH of the culture medium can influence the rate of tetrazolium reduction and potentially lead to inaccurate results.[\[1\]](#)[\[9\]](#)

Q4: How does cell density affect the outcome of an MTS assay?

A4: Cell density is a critical parameter. If the cell number is too low, the absorbance readings may be indistinguishable from the background. Conversely, if the cell number is too high, the linearity of the assay can be lost. This can be due to factors like nutrient depletion, changes in cellular metabolism as cells become confluent, or the formazan signal reaching a saturation point.[\[1\]](#) It is crucial to optimize the cell seeding density for each cell line and experimental condition.[\[10\]](#)[\[11\]](#)

## Troubleshooting Guide: Solving Apparent Formazan Crystal Precipitation and Other MTS Assay Issues

Observed Problem	Potential Cause	Recommended Solution
"Precipitate" or turbidity in wells	1. High Cell Density: Over-confluent or clumped cells can detach and appear as a precipitate.	Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Visually inspect wells under a microscope to confirm the nature of the precipitate.
2. Compound Precipitation: The tested compound may not be fully soluble in the culture medium at the concentrations used.	Check the solubility of your test compound in the assay medium. Consider using a lower concentration or a different solvent (ensure the solvent itself does not interfere with the assay).	
3. Media Component Interaction: High concentrations of serum or other proteins in the media may interact with the MTS/PES reagents or the test compound.	Reduce the serum concentration during the MTS incubation step or switch to a serum-free medium for this part of the assay. <a href="#">[7]</a>	
Inconsistent or non-reproducible results	1. Suboptimal PES Concentration: The concentration of PES can be critical and may need to be optimized for different cell types. <a href="#">[1]</a>	While a standard concentration is provided in most kits, consider performing a titration of PES concentration to find the optimal level for your specific cell line and experimental conditions.
2. Incorrect Incubation Time: Incubation times that are too short may result in a low signal, while overly long incubation can lead to signal	Determine the optimal incubation time (typically 1-4 hours) by performing a time-course experiment. <a href="#">[1]</a>	

saturation or cytotoxicity from the reagents.[6]

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3. pH of Culture Medium: Changes in the pH of the medium can affect cellular metabolism and the chemical reduction of MTS.[1][9]	Ensure the culture medium is properly buffered and that the pH is maintained within the optimal physiological range for your cells.
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High background absorbance	1. Light Exposure: MTS and PES reagents are light-sensitive and can be spontaneously reduced upon prolonged exposure to light, leading to a high background signal.[6]	Protect the MTS/PES stock solution and the assay plates from light during incubation.
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2. Contamination: Bacterial or fungal contamination can contribute to the reduction of MTS, resulting in a false-positive signal.	Regularly check cell cultures for contamination and maintain aseptic techniques.
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3. Reducing Agents in Test Compound: The compound being tested may have reducing properties that directly convert MTS to formazan.	Test the compound in a cell-free system (medium with MTS/PES and the compound) to check for direct reduction.
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## Experimental Protocols

### Standard MTS Assay Protocol

This protocol provides a general guideline for performing a cell viability assay using MTS and PES. Optimization of cell number, reagent concentrations, and incubation time is recommended for each specific cell line and experimental condition.

Reagent Preparation:

- MTS Solution: Dissolve MTS powder in a physiologically balanced salt solution (e.g., DPBS) to a final concentration of 2 mg/mL.<sup>[2]</sup>
- PES Solution: Dissolve PES powder in the MTS solution to a final concentration of 0.21 mg/mL.<sup>[1][2]</sup>
- Final Reagent Mixture: Adjust the pH of the combined MTS/PES solution to 6.0-6.5 using 1N HCl.<sup>[1][2]</sup>
- Sterilization and Storage: Filter-sterilize the final reagent through a 0.2 µm filter and store it in a light-protected container.<sup>[1][2]</sup>

#### Assay Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach and grow for the desired period.
- Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time.
- Reagent Addition: Add 20 µL of the MTS/PES solution to each 100 µL of culture medium in the wells.<sup>[1]</sup>
- Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO<sub>2</sub> incubator, protected from light.<sup>[1]</sup>
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.<sup>[2]</sup>

## Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for MTS Assays

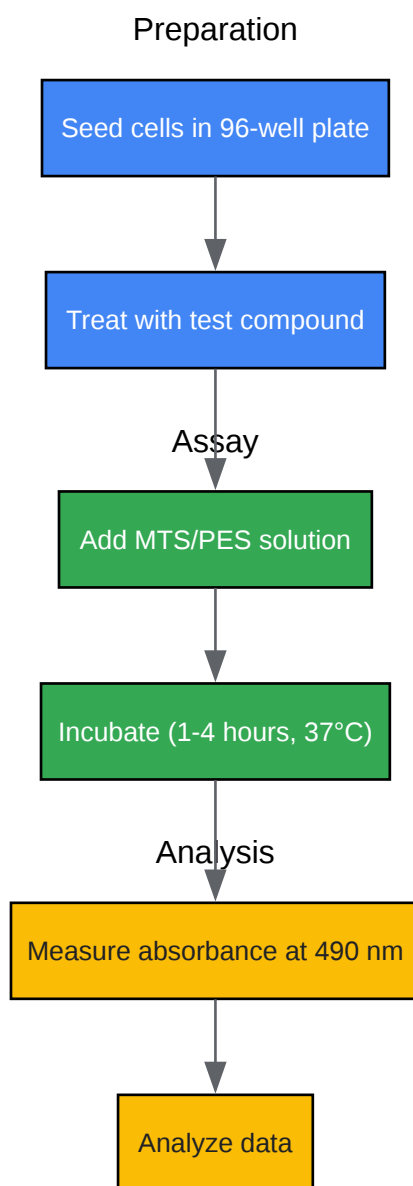
Cell Line	Cell Type	Recommended Seeding Density (cells/well in 96-well plate)
MCF7	Human Breast Cancer	7,500[11]
HCC38	Human Breast Cancer	7,500[11]
MDA-MB-436	Human Breast Cancer	7,500[11]
RKO	Human Colon Carcinoma	< 300[10]
SNU-1066	Human Head and Neck Cancer	> 500[10]
NIH/3T3	Mouse Fibroblast	1,156 - 3,125[12]

Table 2: Standard MTS/PES Reagent Concentrations

Reagent	Stock Concentration	Final Concentration in Well (assuming 20µL reagent in 120µL final volume)
MTS	2 mg/mL[2]	~0.33 mg/mL[1]
PES	0.21 mg/mL (in MTS solution) [1][2]	~0.035 mg/mL

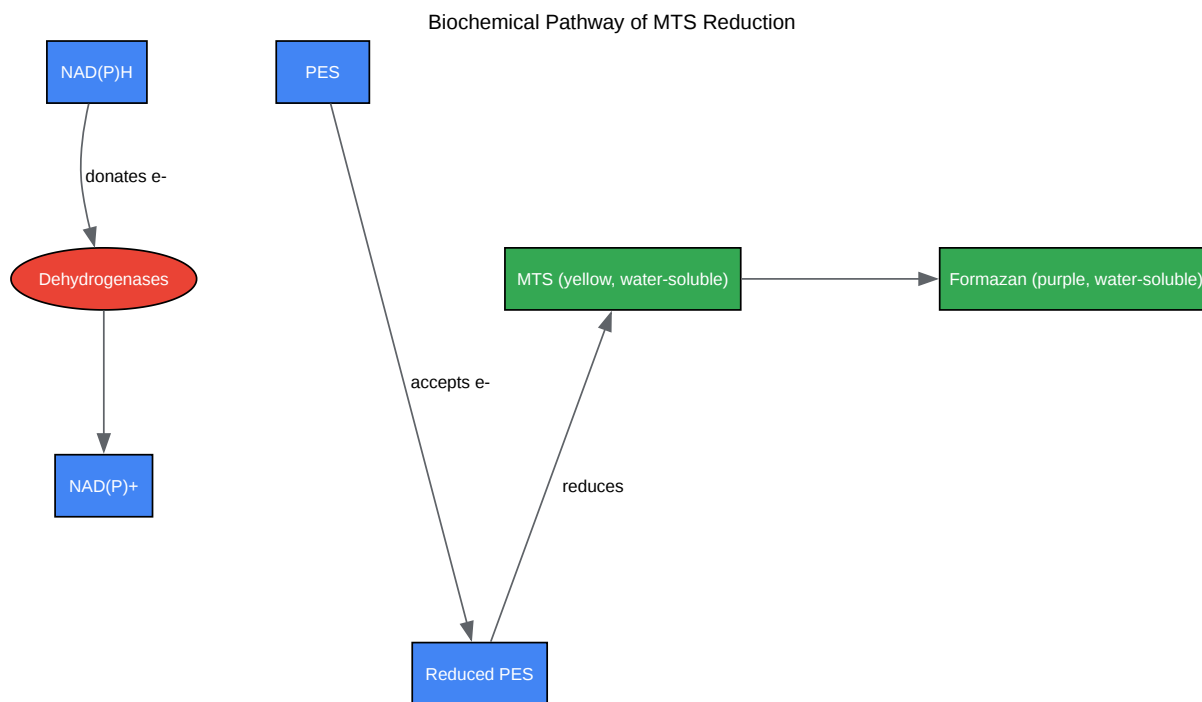
## Visualizations

## MTS Assay Experimental Workflow



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Caption: A flowchart of the major steps in a typical MTS assay.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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